3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide 3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15261946
InChI: InChI=1S/C13H15N3OS/c1-9(2)8-11(17)14-13-15-12(16-18-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15,16,17)
SMILES:
Molecular Formula: C13H15N3OS
Molecular Weight: 261.34 g/mol

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide

CAS No.:

Cat. No.: VC15261946

Molecular Formula: C13H15N3OS

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide -

Specification

Molecular Formula C13H15N3OS
Molecular Weight 261.34 g/mol
IUPAC Name 3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide
Standard InChI InChI=1S/C13H15N3OS/c1-9(2)8-11(17)14-13-15-12(16-18-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15,16,17)
Standard InChI Key YQMSBVWJWHEBDY-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(=O)NC1=NC(=NS1)C2=CC=CC=C2

Introduction

3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide is a synthetic organic compound with a molecular formula of C13H15N3OS and a molecular weight of 261.34 g/mol . This compound features a 1,2,4-thiadiazole ring, which is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms, linked to a phenyl group and a butanamide moiety.

Chemical Data Table

PropertyValue
CAS Number898491-47-9
Molecular FormulaC13H15N3OS
Molecular Weight261.34 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

Synthesis and Preparation

While specific synthesis protocols for 3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamide are not detailed in the available literature, compounds with similar structures often involve multi-step reactions starting from commercially available precursors. These may include condensation reactions between appropriate thiadiazole derivatives and butanamide precursors.

Comparison with Related Compounds

Other compounds featuring thiadiazole rings, such as N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide, have shown promise as anti-inflammatory agents through molecular docking studies . This suggests that thiadiazole-based compounds may have diverse biological activities depending on their structural modifications.

Comparison Table

CompoundMolecular FormulaMolecular WeightBiological Activity
3-methyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)butanamideC13H15N3OS261.34 g/molNot specified
N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideNot specifiedNot specifiedAnti-inflammatory potential

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator